2-Aminoquinoline-3,4-dicarboxylic acid
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Overview
Description
2-Aminoquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline ring system with amino and carboxylic acid functional groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid, which can then be further functionalized . Another method involves the reduction of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides with iron in acetic acid to yield the corresponding 2-aminoquinoline-3-carboxylic acid amides .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasound irradiation . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracetic acid, potassium permanganate.
Reducing agents: Iron in acetic acid, hydrogenation catalysts.
Substituting agents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinoline-N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
2-Aminoquinoline-3,4-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in parasites, which disrupts their membrane function . This mechanism is similar to that of other quinoline-based antimalarial drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminoquinoline-3,4-dicarboxylic acid include:
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its dual carboxylic acid groups provide additional sites for derivatization, making it a valuable compound for the synthesis of complex molecules .
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-aminoquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15)(H,16,17) |
InChI Key |
ZABITISDVQRBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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